molecular formula C5H6S4 B14455699 5-Ethylsulfanyldithiole-3-thione CAS No. 74477-37-5

5-Ethylsulfanyldithiole-3-thione

Katalognummer: B14455699
CAS-Nummer: 74477-37-5
Molekulargewicht: 194.4 g/mol
InChI-Schlüssel: MGMQIQKCCHWZIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethylsulfanyldithiole-3-thione is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithiole-3-thiones, which are known for their diverse biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylsulfanyldithiole-3-thione typically involves the reaction of ethyl sulfide with carbon disulfide and a suitable base. One common method is the reaction of ethyl sulfide with carbon disulfide in the presence of sodium hydroxide, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethylsulfanyldithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Ethylsulfanyldithiole-3-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.

    Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.

    Medicine: It is being investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Ethylsulfanyldithiole-3-thione involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule. H₂S plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and anti-inflammatory responses. The compound interacts with molecular targets such as ion channels and enzymes, modulating their activity and leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dimethyl-1,2-dithiole-3-thione: Known for its antioxidant properties.

    Anethole dithiolethione: Used as a chemopreventive agent.

    S-Danshensu: Exhibits cardioprotective effects.

Uniqueness

5-Ethylsulfanyldithiole-3-thione is unique due to its specific ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other 1,2-dithiole-3-thiones. Its ability to release H₂S in a controlled manner makes it particularly valuable for research and therapeutic applications .

Eigenschaften

CAS-Nummer

74477-37-5

Molekularformel

C5H6S4

Molekulargewicht

194.4 g/mol

IUPAC-Name

5-ethylsulfanyldithiole-3-thione

InChI

InChI=1S/C5H6S4/c1-2-7-5-3-4(6)8-9-5/h3H,2H2,1H3

InChI-Schlüssel

MGMQIQKCCHWZIG-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=CC(=S)SS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.